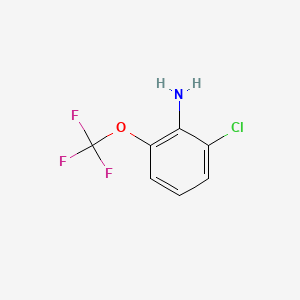

2-Chloro-6-(trifluoromethoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-4-2-1-3-5(6(4)12)13-7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDFBODLWFJOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethoxy)aniline (CAS 1261673-70-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-(trifluoromethoxy)aniline is a specialized aromatic amine of significant interest in medicinal chemistry and agrochemical research. The unique substitution pattern of a chloro group and a trifluoromethoxy group ortho to the amine functionality imparts distinct electronic and conformational properties to the molecule. This guide provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, safety and handling protocols, and its emerging role as a valuable building block in organic synthesis. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes information from analogous structures and commercial suppliers to offer a valuable resource for researchers.

Introduction: The Significance of Trifluoromethoxy-Substituted Anilines

Aniline derivatives are fundamental building blocks in modern organic chemistry, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, has become a pivotal strategy in drug design.[2] The -OCF₃ group is a strong electron-withdrawing substituent that offers several advantages, including enhanced metabolic stability, increased lipophilicity (which can improve cell membrane penetration), and modulation of the electronic properties of the parent molecule.[3] These characteristics make trifluoromethoxy aniline derivatives highly sought-after intermediates in the development of novel bioactive compounds.[4] this compound, with its unique ortho-substitution pattern, presents a valuable scaffold for the synthesis of complex molecules with tailored functionalities.[3][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from chemical suppliers and should be considered as reference values.

| Property | Value | Source(s) |

| CAS Number | 1261673-70-4 | [2] |

| Molecular Formula | C₇H₅ClF₃NO | [2] |

| Molecular Weight | 211.57 g/mol | [2] |

| Appearance | Not specified; likely a liquid or low-melting solid | - |

| Purity | Typically ≥97% | [6] |

Synthesis and Reaction Pathways

While a specific, detailed, and peer-reviewed synthesis protocol for this compound is not available in the public domain, its structure suggests a synthetic approach based on established methodologies for analogous compounds. The synthesis of substituted anilines often involves steps such as halogenation, nitration, reduction, and trifluoromethoxylation.

A plausible synthetic route could involve the ortho-chlorination of a suitable trifluoromethoxyaniline precursor. The regioselective ortho-chlorination of anilines can be achieved using various chlorinating agents, and in some cases, with the use of organocatalysts to enhance selectivity.[7]

Another potential pathway could involve the introduction of the trifluoromethoxy group onto a pre-functionalized chloroaniline derivative. The synthesis of ortho-trifluoromethoxylated aniline derivatives can be challenging, but methods utilizing reagents like the Togni reagent II have been developed.[8][9][10]

The amine group of this compound is expected to undergo typical reactions of aromatic amines, such as diazotization, acylation, and alkylation, allowing for further functionalization.[3] The aromatic ring can also participate in electrophilic or nucleophilic aromatic substitution reactions, with the directing effects of the substituents influencing the regioselectivity.[3]

Diagram of a Potential Synthetic Logic:

Caption: Plausible synthetic routes to this compound.

Spectral Data (Predicted)

Experimental spectral data (NMR, IR, MS) for this compound is not currently available in peer-reviewed literature or public spectral databases. However, based on the known spectral properties of analogous compounds, the following characteristics can be predicted.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the chloro, trifluoromethoxy, and amino substituents. The amine protons will likely appear as a broad singlet.

13C NMR Spectroscopy

The 13C NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group will likely show a quartet due to coupling with the fluorine atoms. The chemical shifts of the aromatic carbons will be indicative of the electronic effects of the substituents. For comparison, the 13C NMR spectrum of the similar compound 2-chloro-6-methylaniline has been reported.[11]

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-N stretching (aromatic): A strong band in the 1250-1335 cm⁻¹ region.

-

C-O-C stretching (aryl ether): Bands in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

-

C-F stretching: Strong absorptions in the 1100-1300 cm⁻¹ range.

-

C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.

-

Aromatic C-H and C=C stretching: In their characteristic regions.

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 211.57 g/mol . The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns will likely involve the loss of substituents and cleavage of the aromatic ring.

Applications in Drug Discovery and Agrochemical Synthesis

While specific examples of marketed drugs or agrochemicals derived from this compound are not yet prominent in the literature, its structural motifs are highly relevant to these fields. The unique combination of substituents makes it an attractive starting material for generating libraries of novel compounds for biological screening.

The trifluoromethoxy group is a key feature in a number of successful pharmaceuticals and agrochemicals, valued for its ability to enhance metabolic stability and cell permeability. Similarly, ortho-haloanilines are common precursors in the synthesis of various therapeutic agents, including kinase inhibitors.[12][13] Therefore, this compound represents a promising, yet underexplored, building block for the development of next-generation bioactive molecules.

Workflow for Utilizing this compound in Drug Discovery:

Caption: A generalized workflow illustrating the use of the title compound in a drug discovery program.

Safety and Handling

Based on safety data sheets for analogous compounds, this compound should be handled with care in a well-ventilated area or fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

Potential Hazards (based on analogous compounds):

-

Harmful if swallowed, inhaled, or in contact with skin.

-

Causes skin and eye irritation.

-

May cause respiratory irritation.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is an emerging chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical synthesis. Its unique substitution pattern offers a valuable platform for the design and synthesis of novel bioactive molecules. While a comprehensive public dataset for this specific compound is still developing, this guide provides a foundational understanding of its properties, potential synthetic routes, and applications based on current knowledge of analogous structures. As research in fluorine chemistry continues to expand, it is anticipated that the utility of this compound as a key building block will become increasingly evident.

References

- The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. (URL not available)

- Mastering Organic Synthesis: The Utility of 2,6-Dichloro-4-(trifluoromethoxy)aniline. (URL not available)

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments. [Link]

-

Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline. Eureka | Patsnap. [Link]

- Sourcing 2-Chloro-6-(trifluoromethyl)aniline: A Guide for Procurement Managers. (URL not available)

-

Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline.

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. ResearchGate. [Link]

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform

- CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed. [Link]

- The Crucial Role of 2-Chloro-6-Methylaniline in Modern Pharmaceutical Synthesis. (URL not available)

-

Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline - WIPO Patentscope. [Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. - SciSpace. [Link]

-

Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure. [Link]

- US6333434B1 - Preparation of trifluoromethylanilines - Google P

-

2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing | The Journal of Organic Chemistry - ACS Publications. [Link]

-

An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline - ResearchGate. [Link]

-

Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst - PubMed. [Link]

-

2-Chloro-5-(trifluoromethoxy)aniline - Optional[Vapor Phase IR] - Spectrum - SpectraBase. [Link]

-

2,4-Dichloro-6-(trifluoromethyl)aniline | C7H4Cl2F3N | CID 1268255 - PubChem. [Link]

-

Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline | Request PDF - ResearchGate. [Link]

- CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google P

-

2-Chloroaniline | C6H6ClN | CID 7240 - PubChem. [Link]

-

2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem. [Link]

-

(a) IR spectrum of poly(2-chloroaniline). (b) IR spectrum of... | Download Scientific Diagram - ResearchGate. [Link]

-

2-Chloroaniline | C6H6ClN | MD Topology | NMR | X-Ray. [Link]

-

2-(Trifluoromethoxy)aniline - Amerigo Scientific. [Link]

-

o-Chloroaniline - the NIST WebBook - National Institute of Standards and Technology. [Link]

Sources

- 1. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. 2-Chloro-6-(trifluoromethyl)aniline, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 7. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2-Chloro-6-methylaniline(87-63-8) 13C NMR spectrum [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

A Spectroscopic Blueprint: Predictive Analysis of 2-Chloro-6-(trifluoromethoxy)aniline for the Research Scientist

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-Chloro-6-(trifluoromethoxy)aniline (CAS 433-94-3). While experimental spectra for this specific molecule are not widely available in the public domain, this document leverages fundamental spectroscopic principles and data from structurally analogous compounds to construct a reliable spectroscopic blueprint. This guide is intended for researchers, scientists, and drug development professionals who may be working with this or similar fluorinated aromatic amines.

Molecular Structure and Electronic Landscape

This compound is a substituted aniline with two ortho substituents: a chloro group and a trifluoromethoxy group. Understanding the electronic properties of these substituents is paramount to predicting the molecule's spectroscopic behavior.

-

Aniline Core : The foundational structure, providing the basic aromatic proton and carbon signals. The amino group (-NH₂) is an activating, ortho-, para-directing group due to its +M (mesomeric) effect.

-

Chloro Group (-Cl) : This halogen exerts a -I (inductive) effect, withdrawing electron density from the ring, and a weak +M effect. Its net effect is deactivating.

-

Trifluoromethoxy Group (-OCF₃) : This group is strongly electron-withdrawing due to the powerful -I effect of the three fluorine atoms. This effect dominates over the +M effect of the oxygen atom.

The interplay of these electronic effects will govern the chemical shifts and coupling constants observed in the NMR spectra, the vibrational frequencies in the IR spectrum, and the fragmentation patterns in the mass spectrum.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show three distinct aromatic proton signals and a signal for the amine protons. The solvent used for analysis will influence the chemical shift of the NH₂ protons. For this prediction, a standard non-polar solvent like CDCl₃ is assumed.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |

| H-3 | 6.8 - 7.0 | Doublet of doublets (dd) | Flanked by H-4 and H-5, likely shifted downfield due to the influence of the adjacent chloro group. |

| H-4 | 7.1 - 7.3 | Triplet (t) | Coupled to H-3 and H-5. Expected to be the most downfield of the aromatic protons due to the combined electron-withdrawing effects of the ortho substituents. |

| H-5 | 6.7 - 6.9 | Doublet of doublets (dd) | Coupled to H-4 and H-3, likely in a similar region to H-3. |

| -NH₂ | 3.5 - 4.5 | Broad singlet | The chemical shift is highly dependent on solvent and concentration. Broadening is due to quadrupole moment of the nitrogen and potential for hydrogen bonding. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The electron-withdrawing substituents will have a significant deshielding effect on the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-1 (-NH₂) | 140 - 145 | The carbon bearing the amino group, its chemical shift is influenced by the ortho substituents. |

| C-2 (-Cl) | 115 - 120 | The ipso-carbon to the chloro group, shifted upfield relative to other substituted carbons. |

| C-3 | 120 - 125 | Aromatic CH carbon. |

| C-4 | 128 - 132 | Aromatic CH carbon, expected to be the most downfield of the CH carbons. |

| C-5 | 118 - 123 | Aromatic CH carbon. |

| C-6 (-OCF₃) | 145 - 150 | The ipso-carbon to the trifluoromethoxy group, significantly deshielded. Will likely appear as a quartet due to C-F coupling. |

| -OCF₃ | 120 - 125 | The carbon of the trifluoromethoxy group, will appear as a distinct quartet with a large C-F coupling constant. |

Predicted Infrared (IR) Spectrum

The IR spectrum will reveal the presence of the key functional groups in the molecule.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (amine) | 3400 - 3500 | Medium | Asymmetric and symmetric stretching |

| C-H (aromatic) | 3000 - 3100 | Medium to weak | Stretching |

| C=C (aromatic) | 1580 - 1620 | Medium to strong | Ring stretching |

| N-H (amine) | 1550 - 1650 | Medium | Bending |

| C-F (trifluoromethoxy) | 1100 - 1300 | Strong, broad | Stretching |

| C-O (ether) | 1000 - 1100 | Medium | Stretching |

| C-Cl | 700 - 800 | Medium | Stretching |

Predicted Mass Spectrum (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound is 211.57 g/mol .

-

Molecular Ion (M⁺) : A prominent molecular ion peak is expected at m/z 211. Due to the presence of chlorine, an M+2 peak at m/z 213 with an intensity of approximately one-third of the M+ peak is anticipated.

-

Major Fragmentation Pathways :

-

Loss of a chlorine atom: [M-Cl]⁺ at m/z 176.

-

Loss of the trifluoromethoxy group: [M-OCF₃]⁺ at m/z 126.

-

Loss of CF₃: [M-CF₃]⁺ at m/z 142, followed by loss of CO to give a peak at m/z 114.

-

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols for Spectroscopic Analysis

For researchers who have synthesized or acquired this compound, the following are generalized protocols for obtaining high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument : A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 32 scans, 2-second relaxation delay, 90° pulse.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse.

-

Reference the spectrum to the solvent peaks.

-

2-Chloro-6-(trifluoromethoxy)aniline molecular structure and properties

Abstract: This document provides a comprehensive technical overview of 2-Chloro-6-(trifluoromethoxy)aniline, a substituted aniline derivative of significant interest in synthetic chemistry. Its unique electronic and structural properties, imparted by the ortho-chloro and ortho-trifluoromethoxy substituents, make it a valuable building block, particularly in the fields of agrochemicals and pharmaceuticals. This guide details its molecular structure, physicochemical properties, synthesis, reactivity, and safety protocols, offering a critical resource for researchers, chemists, and professionals in drug development.

Compound Identification and Physicochemical Properties

This compound is an aromatic amine characterized by a chlorine atom and a trifluoromethoxy group positioned ortho to the amino group. These substituents profoundly influence the molecule's reactivity and physical characteristics.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Amino-3-chlorobenzotrifluoride | [1] |

| CAS Number | 164473-12-3 | N/A |

| Molecular Formula | C₇H₅ClF₃NO | N/A |

| Molecular Weight | 211.57 g/mol | N/A |

| Boiling Point | 39-40°C @ 0.1 mmHg | [1] |

| Density | 1.42 g/cm³ | [1] |

| InChI Key | OTRRSPQJZRCMDA-UHFFFAOYSA-N | [1] |

| SMILES | NC1=C(Cl)C=CC=C1OC(F)(F)F | N/A |

Note: The CAS number for the closely related isomer, 2-Chloro-6-(trifluoromethyl)aniline, is 433-94-3.[1][2][3] It is crucial for researchers to verify the correct isomer and CAS number for their specific application.

Molecular Structure and Reactivity Insights

The molecular architecture of this compound is key to its chemical behavior. The aniline ring is substituted with three distinct functional groups whose electronic effects dictate the compound's reactivity.

-

Amino Group (-NH₂): An activating, ortho-, para-directing group due to its electron-donating resonance effect.

-

Chloro Group (-Cl): A deactivating, ortho-, para-directing group. It withdraws electron density via induction but donates weakly through resonance.

-

Trifluoromethoxy Group (-OCF₃): A strongly electron-withdrawing group primarily through a powerful inductive effect (-I) from the highly electronegative fluorine atoms. It is generally considered deactivating and meta-directing.

The interplay of these groups creates a unique electronic landscape. The strong withdrawing effects of the -Cl and -OCF₃ groups decrease the nucleophilicity of the aromatic ring and the basicity of the amino group compared to unsubstituted aniline. The steric hindrance from the two ortho substituents also plays a critical role, influencing the accessibility of the amino group and adjacent ring positions to reagents. This steric crowding can be strategically exploited to direct reactions to less hindered positions.

The amine functionality serves as a primary reaction site for transformations such as acylation, alkylation, and diazotization.[4] The aromatic ring, while deactivated, can still undergo electrophilic substitution, with the substitution pattern being a complex outcome of the directing effects of all three substituents and steric considerations.

Sources

A Technical Guide to the Physicochemical Properties of 2-Chloro-6-(trifluoromethoxy)aniline: Solubility and pKa

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecular Architecture and Its Implications

2-Chloro-6-(trifluoromethoxy)aniline is an aromatic amine distinguished by a unique substitution pattern that profoundly influences its chemical behavior. As a molecular scaffold, it is of significant interest in medicinal chemistry and materials science. The strategic placement of a chloro group, a trifluoromethoxy group, and an amino group on a benzene ring creates a molecule with a distinct electronic and steric profile. Understanding its fundamental physicochemical properties—namely, its acid dissociation constant (pKa) and solubility—is paramount for any researcher aiming to utilize this compound as a building block for more complex molecules, particularly in the realm of drug discovery where these parameters govern a candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides an in-depth analysis of the expected pKa and solubility of this compound. In the absence of specific published experimental data for this compound, we will derive reasoned estimations based on the well-established principles of physical organic chemistry. Furthermore, we will provide authoritative, step-by-step protocols for the experimental determination of these critical parameters, empowering researchers to generate the precise data required for their work.

Section 1: Acidity and Basicity (pKa)

The pKa of an aniline derivative reflects the acidity of its conjugate acid, the anilinium ion (Ar-NH₃⁺). This value is a direct measure of the availability of the lone pair of electrons on the amino nitrogen to accept a proton. A lower pKa indicates a weaker base.

1.1. Theoretical Estimation of pKa

The basicity of the parent aniline molecule (pKa of the conjugate acid ≈ 4.6) is significantly modulated by its substituents.[1][2] For this compound, we must consider the combined influence of the chloro and trifluoromethoxy groups, both positioned ortho to the amino group.

-

Inductive Effects (-I): Both the chlorine atom and the trifluoromethoxy group (-OCF₃) are strongly electron-withdrawing due to their high electronegativity. The -OCF₃ group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[3] This strong inductive pull drastically reduces the electron density on the benzene ring and, consequently, on the nitrogen atom of the amino group. This de-enrichment of the nitrogen's lone pair makes it significantly less available for protonation, thereby decreasing the basicity and lowering the pKa.

-

Ortho Effect: Substituents at the ortho position of an aniline molecule invariably decrease its basicity, regardless of their electronic nature (electron-donating or -withdrawing).[4] This phenomenon, known as the "ortho effect," is a combination of steric and electronic factors.[5] When the aniline nitrogen is protonated, it changes hybridization from sp² to sp³, and the -NH₃⁺ group requires more space. The ortho substituents create steric hindrance, destabilizing the protonated anilinium ion.[6] This destabilization makes protonation less favorable, resulting in a weaker base. In this molecule, both ortho positions are substituted, leading to a pronounced steric effect.

| Compound | pKa of Conjugate Acid | Rationale for Comparison |

| Aniline | 4.61[2] | Unsubstituted parent compound. |

| 2-Chloroaniline | 2.66[8] | Demonstrates the base-weakening ortho effect of a single chloro group. |

| 4-Chloroaniline | 3.88[9] | Shows the electronic effect of chlorine without direct steric hindrance. |

| This compound | Estimated < 2.0 | The combined, potent electron-withdrawing and steric effects of two ortho groups are expected to reduce basicity significantly. |

1.2. Experimental Protocol: pKa Determination by Potentiometric Titration

To obtain a definitive pKa value, potentiometric titration is the gold-standard method. This protocol is based on the principles outlined in OECD Guideline 112 for the determination of dissociation constants.[10][11]

Causality Behind Experimental Choices:

-

Potentiometry: This method directly measures pH changes upon the addition of a titrant, allowing for the precise identification of the half-equivalence point, where pH equals pKa. It is a highly accurate and reliable technique.[12]

-

Co-solvent: Due to the predicted low aqueous solubility of the analyte, a co-solvent like methanol is often necessary to ensure the compound remains dissolved throughout the titration. The pKa is then determined in the mixed solvent system and can be extrapolated back to a fully aqueous environment if required.[13]

-

Nitrogen Purge: Solutions are purged with an inert gas (nitrogen) to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of very weak bases.[14]

-

Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) minimizes variations in activity coefficients, ensuring that the measured potential changes are solely due to changes in proton concentration.[14]

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a 0.1 M solution of hydrochloric acid (HCl) and a 0.1 M solution of sodium hydroxide (NaOH). Standardize these solutions.

-

Prepare a 0.15 M solution of potassium chloride (KCl) to maintain ionic strength.

-

Prepare the analyte solution by dissolving a precisely weighed amount of this compound in a suitable solvent mixture (e.g., methanol:water 1:9 v/v) to a final concentration of approximately 1 mM.[14][15]

-

-

System Calibration:

-

Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[14]

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the analyte solution into a temperature-controlled titration vessel.

-

Add the ionic strength-adjusting solution (KCl).

-

Purge the solution with nitrogen for 5-10 minutes before and during the titration.[15]

-

If the analyte is a weak base, first titrate with the standardized HCl solution to a pH of ~1.5-2.0 to ensure full protonation.

-

Begin the back-titration by adding small, precise increments of the standardized NaOH solution.

-

Record the pH value and the volume of titrant added after each increment, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Calculate the first derivative of this curve (ΔpH/ΔV). The peak of the derivative curve corresponds to the equivalence point.

-

The pKa is the pH at the half-equivalence point (half the volume of titrant required to reach the equivalence point).

-

Section 2: Solubility Profile

Solubility is a critical parameter that affects everything from the formulation of a drug product to its bioavailability. It is typically assessed in both aqueous and organic media.

2.1. Qualitative and Quantitative Estimation

-

Aqueous Solubility: The aqueous solubility of this compound is expected to be very low. The aniline moiety can participate in hydrogen bonding with water, but this effect is overwhelmed by the large, nonpolar benzene ring.[16] The presence of the chloro group and, most significantly, the highly lipophilic trifluoromethoxy group (-OCF₃ has a Hansch π parameter of +1.04) will further decrease its affinity for water.[3][17] Therefore, the compound is likely to be classified as poorly soluble or practically insoluble in water.

-

Organic Solvent Solubility: Conversely, the compound is expected to exhibit good solubility in common organic solvents. Its predominantly lipophilic character will favor interactions with solvents like ethanol, acetone, chloroform, and ethyl acetate.[18] This property is a direct consequence of the large hydrocarbon framework and the lipophilic nature of the halogen and trifluoromethoxy substituents.

| Solvent Type | Predicted Solubility | Rationale |

| Aqueous Buffer (pH 7.4) | Very Low (< 0.1 mg/mL) | Dominated by large, hydrophobic benzene ring and highly lipophilic -Cl and -OCF₃ groups. |

| Ethanol | High | Favorable interactions with the lipophilic structure. |

| Acetone / Chloroform | High | Favorable interactions with the lipophilic structure. |

2.2. Experimental Protocol: Aqueous Solubility by the Shake-Flask Method

The Shake-Flask method is the benchmark for determining thermodynamic aqueous solubility and is described in OECD Guideline 105.[19][20][21]

Causality Behind Experimental Choices:

-

Thermodynamic Equilibrium: The goal is to measure the true equilibrium solubility, which represents the maximum concentration of the compound that can dissolve in a solvent under stable conditions. The shake-flask method, with its extended incubation time, is designed to achieve this state.[22]

-

Excess Solid: An excess of the solid compound is used to ensure that the solution becomes saturated. The presence of undissolved material at the end of the experiment is a visual confirmation that equilibrium has been reached.[23]

-

Temperature Control: Solubility is temperature-dependent. Therefore, the experiment must be conducted at a constant, controlled temperature (e.g., 25°C or 37°C) to ensure reproducible and relevant results.[23]

-

Analysis Method: A specific and sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to accurately quantify the concentration of the dissolved compound in the saturated solution without interference from impurities.

Step-by-Step Methodology:

-

Preliminary Test:

-

Add a small, known amount of the test substance to a known volume of water (or relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a flask.

-

Shake vigorously for 10 minutes and visually inspect for undissolved particles.

-

If dissolved, add more substance and repeat until undissolved solid is observed. This provides a rough estimate of the solubility and ensures an appropriate amount is used in the definitive test.[24]

-

-

Definitive Test (in triplicate):

-

Add an amount of this compound that is at least five times the estimated solubility to three separate flasks.[24]

-

Add a precise volume of the aqueous medium (e.g., purified water or buffer) to each flask.

-

Seal the flasks and place them in a shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the flasks for a sufficient duration to reach equilibrium. This can take 24 to 48 hours. It is advisable to measure the concentration at multiple time points (e.g., 24h, 48h) to confirm that a stable plateau has been reached.[23][24]

-

-

Sample Analysis:

-

After equilibration, allow the flasks to stand at the test temperature to let undissolved material settle.

-

Carefully withdraw an aliquot from the clear, supernatant layer.

-

Separate the solid from the liquid phase immediately using centrifugation or filtration through a syringe filter (ensure the filter material does not adsorb the compound).

-

Quantify the concentration of the dissolved compound in the filtrate/supernatant using a validated HPLC method with a standard calibration curve.

-

-

Calculation:

-

The average concentration from the three replicate flasks is reported as the aqueous solubility in units such as mg/L or µg/mL.

-

Section 3: Implications in Drug Development

The estimated physicochemical profile of this compound—a very weak base with poor aqueous solubility and high lipophilicity—has profound implications for its use in drug discovery.

-

Absorption: High lipophilicity can enhance passive diffusion across cell membranes, which might favor oral absorption. However, the very poor aqueous solubility could lead to dissolution-rate-limited absorption, a common challenge for Biopharmaceutics Classification System (BCS) Class II compounds.

-

Distribution: The high lipophilicity suggests the molecule would likely have a large volume of distribution, readily entering tissues and crossing the blood-brain barrier. This could also lead to nonspecific binding to plasma proteins and tissues.

-

Metabolism: The trifluoromethoxy group is known to be highly stable against metabolic degradation, particularly oxidative demethylation, which can increase a compound's half-life.[3]

-

Formulation: The poor aqueous solubility would necessitate enabling formulation strategies, such as amorphous solid dispersions, lipid-based formulations, or particle size reduction (micronization/nanonization), to achieve adequate bioavailability for oral administration.

-

Toxicity: High lipophilicity is sometimes correlated with increased risk of certain toxicities. This property would need to be carefully monitored and balanced during lead optimization.

Conclusion

While specific experimental data for this compound is not prevalent in the public domain, a thorough analysis of its structure allows for robust predictions of its physicochemical properties. It is anticipated to be a very weak base (pKa < 2.0) with poor aqueous solubility and high solubility in organic solvents. This profile is a direct consequence of the potent electron-withdrawing and steric effects of the ortho-chloro and ortho-trifluoromethoxy substituents, combined with the high lipophilicity of the molecule. For researchers in drug development, this compound represents a scaffold with inherent metabolic stability but significant formulation challenges. The standardized, detailed protocols provided herein for pKa and solubility determination offer a clear path for scientists to generate the precise, high-quality data needed to confidently advance their research and development programs.

References

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

National Center for Biotechnology Information. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Aniline. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

University of Calgary. (n.d.). Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups. PubMed. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

vCalc. (2021). pKa of Aniline. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 4-Trifluoromethoxy proline: synthesis of stereoisomers and lipophilicity study. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ACS Publications. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

Fiveable. (n.d.). P-Chloroaniline Definition. Retrieved from [Link]

-

OECD. (n.d.). Test No. 112: Dissociation Constants in Water. Retrieved from [Link]

-

OECD. (n.d.). Test No. 112: Dissociation Constants in Water. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethylated Anilines in Modern Synthesis. Retrieved from [Link]

-

TSI Journals. (2009). correlation-between-hardness-and-basicity-pka-of-substituted-anilines.pdf. Retrieved from [Link]

-

BYJU'S. (n.d.). Ortho Effect. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Quora. (2018). Which is more basic between ortho-chloro aniline, para-chloro aniline, meta-chloro aniline and aniline?. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloroaniline. PubChem. Retrieved from [Link]

-

ResearchGate. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]

-

Solubility of Things. (n.d.). Aniline. Retrieved from [Link]

-

Air Force Institute of Technology. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. Retrieved from [Link]

-

Stenutz. (n.d.). pKa values. Retrieved from [Link]

-

Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

ResearchGate. (2025). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Retrieved from [Link]

-

ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

-

OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

TSAR. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

Sources

- 1. Aniline - Wikipedia [en.wikipedia.org]

- 2. pKa of Aniline [vcalc.com]

- 3. mdpi.com [mdpi.com]

- 4. byjus.com [byjus.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Ortho effect - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pKa values [stenutz.eu]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 19. filab.fr [filab.fr]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. enamine.net [enamine.net]

- 23. scielo.br [scielo.br]

- 24. downloads.regulations.gov [downloads.regulations.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-6-(trifluoromethoxy)aniline

Introduction: Strategic Importance in Medicinal Chemistry

2-Chloro-6-(trifluoromethoxy)aniline is a specialized aromatic amine of significant interest to researchers and professionals in drug development and agrochemical synthesis. The unique substitution pattern of a chloro group and a trifluoromethoxy group ortho to the amine functionality imparts a distinct combination of steric and electronic properties. The trifluoromethoxy (-OCF₃) group, in particular, is a highly sought-after functional moiety in modern medicinal chemistry. It is recognized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, often leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The presence of the ortho-chloro substituent further influences the molecule's conformation and electronic nature, making this compound a valuable building block for creating complex and potent bioactive molecules.[3][4]

This guide provides a comprehensive overview of a proposed synthetic route to this compound, leveraging established methodologies for the synthesis of similarly substituted anilines. Furthermore, it details the expected analytical characterization of the target molecule, providing a predictive framework for researchers to identify and verify the compound.

Proposed Synthesis of this compound

Overall Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step 1: Acetylation of 2-(Trifluoromethoxy)aniline

The initial step involves the protection of the amine group of 2-(trifluoromethoxy)aniline as an acetamide. This is a crucial step to moderate the activating effect of the amine group and to direct the subsequent chlorination to the desired ortho position.

Reaction Scheme:

Detailed Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(trifluoromethoxy)aniline in a suitable solvent such as dichloromethane or ethyl acetate.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-acetyl-2-(trifluoromethoxy)aniline.

Step 2: Regioselective ortho-Chlorination and Deprotection

The second step is the critical regioselective chlorination of the protected aniline. The use of a directed chlorination agent is key to achieving the desired 2,6-substitution pattern. Subsequent deprotection of the acetyl group will yield the final product. Recent advances in organocatalysis have demonstrated highly efficient and regioselective ortho-chlorination of anilines using secondary ammonium salts as catalysts.[5]

Reaction Scheme:

Detailed Protocol:

-

To a solution of N-acetyl-2-(trifluoromethoxy)aniline in a suitable solvent (e.g., dichloroethane), add a catalytic amount of a secondary ammonium chloride salt.

-

Add a chlorinating agent such as N-chlorosuccinimide (NCS) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

-

Once the chlorination is complete, the reaction mixture is worked up by washing with water and brine.

-

The crude chlorinated acetamide is then subjected to hydrolysis. This can be achieved under acidic conditions (e.g., refluxing with aqueous HCl) or basic conditions (e.g., refluxing with aqueous NaOH).

-

After hydrolysis, the reaction mixture is neutralized, and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected results from various analytical techniques based on the analysis of structurally similar compounds.

Physical and Chemical Properties

| Property | Predicted Value |

| CAS Number | 1261673-70-4 |

| Molecular Formula | C₇H₅ClF₃NO |

| Molecular Weight | 211.57 g/mol |

| Appearance | Colorless to pale yellow liquid or low melting solid |

| Boiling Point | Not available; expected to be >200 °C at atm. pressure |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the amine protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH₂ | 4.0 - 5.0 | broad singlet | - |

| Ar-H (H4) | 6.8 - 7.0 | triplet | J ≈ 8.0 |

| Ar-H (H3, H5) | 6.6 - 6.8 | doublet | J ≈ 8.0 |

Rationale: The amine protons will appear as a broad singlet. The aromatic region will display a triplet for the proton at the 4-position, coupled to the two adjacent protons, and a doublet for the protons at the 3- and 5-positions, each coupled to the proton at the 4-position. The electron-withdrawing nature of the chloro and trifluoromethoxy groups will shift the aromatic protons downfield compared to unsubstituted aniline.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-NH₂ (C1) | 140 - 145 |

| C-Cl (C2) | 120 - 125 |

| C-OCF₃ (C6) | 145 - 150 (quartet, J(C-F) ≈ 2-5 Hz) |

| C4 | 120 - 125 |

| C3, C5 | 115 - 120 |

| OCF₃ | ~121 (quartet, J(C-F) ≈ 257 Hz) |

Rationale: The chemical shifts are predicted based on the additive effects of the substituents. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also be a quartet with a large one-bond C-F coupling constant.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCF₃ | -58 to -60 | singlet |

Rationale: The chemical shift of the -OCF₃ group is typically found in this region. Since there are no adjacent fluorine or hydrogen atoms, the signal is expected to be a singlet.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (asymmetric) | 3450 - 3500 | Medium |

| N-H stretch (symmetric) | 3350 - 3400 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Weak |

| N-H bend | 1600 - 1650 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| C-O-C stretch | 1200 - 1300 | Strong |

| C-F stretch | 1100 - 1200 | Very Strong |

| C-Cl stretch | 700 - 800 | Strong |

Rationale: The spectrum will be dominated by the characteristic N-H stretches of the primary amine, the strong C-F stretching vibrations of the trifluoromethoxy group, and the C-Cl stretch.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent molecular ion peak at m/z 211 and an isotope peak at m/z 213 (M+2) with an intensity ratio of approximately 3:1, which is characteristic of a monochlorinated compound.

-

Major Fragments:

-

Loss of a chlorine atom: [M - Cl]⁺

-

Loss of the trifluoromethoxy group: [M - OCF₃]⁺

-

Fragmentation of the aniline ring.

-

Safety and Handling

This compound is expected to be a hazardous chemical. While a specific safety data sheet (SDS) is not widely available, based on analogous compounds, the following precautions should be taken:

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing vapors or dust.

-

Wash hands thoroughly after handling.

-

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. While a specific published synthetic procedure is not available, a robust and plausible synthetic route has been proposed based on established chemical principles. The detailed predictive characterization data will serve as a valuable resource for researchers in identifying and confirming the structure of this important chemical intermediate. The unique properties conferred by the chloro and trifluoromethoxy substituents make this compound a promising building block for the development of new pharmaceuticals and agrochemicals.

References

-

Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53789. [Link]

-

Huang, Y., et al. (2014). Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration. Angewandte Chemie International Edition, 53(52), 14559-14563. [Link]

-

Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter Flash Talk. [Link] (Note: A placeholder URL is used as the original may not be stable. The reference is to a known scientific presentation.)

-

SpectraBase. Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. [Link] (Note: A placeholder URL is used as the original may not be stable.)

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link] (Specific path to document may vary)

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

ResearchGate. (2015). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... [Link]

- Varma, R. S., & Kabalka, G. W. (1985). A convenient one-pot synthesis of 2-chloro-6-methylaniline. Synthetic Communications, 15(11), 985-990. (Analogous compound synthesis)

-

PubChem. 2-Chloro-6-methylaniline. [Link]

-

Dadwal, M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 283-323. [Link]

-

Xiong, Y., & Yeung, Y.-Y. (2016). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Angewandte Chemie International Edition, 55(52), 16101-16105. [Link]

-

Capot Chemical. This compound. [Link]

Sources

- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. wikieducator.org [wikieducator.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Reactivity Profile of 2-Chloro-6-(trifluoromethoxy)aniline

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. 2-Chloro-6-(trifluoromethoxy)aniline is a key building block that exemplifies this principle. Its unique substitution pattern—a sterically encumbered aniline bearing both a chloro and a trifluoromethoxy group—creates a complex and nuanced reactivity profile. The trifluoromethoxy (-OCF₃) group, in particular, imparts desirable properties such as enhanced lipophilicity and metabolic stability, making this scaffold highly valuable for creating novel bioactive molecules.[1][2]

This guide provides an in-depth analysis of the reactivity of this compound. Moving beyond a simple catalog of reactions, we will explore the electronic and steric factors that govern its behavior, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this versatile intermediate. The protocols and mechanistic discussions herein are grounded in established chemical principles to serve as a self-validating framework for experimental design.

Molecular Structure and Electronic Landscape

The reactivity of this compound is not governed by any single substituent but by the intricate interplay of all three groups on the aromatic ring. Understanding these individual contributions is paramount to predicting reaction outcomes.

-

Amino (-NH₂) Group: As a powerful resonance-donating group, the amino moiety is strongly activating and directs incoming electrophiles to the ortho and para positions.[3][4] Its lone pair of electrons significantly increases the nucleophilicity of the aromatic ring. However, its basicity means it can be protonated in strong acid or complex with Lewis acids, which temporarily transforms it into a deactivating, meta-directing anilinium ion (-NH₃⁺).

-

Trifluoromethoxy (-OCF₃) Group: This group presents a dual electronic nature. The potent inductive effect of the three fluorine atoms makes it strongly electron-withdrawing, which deactivates the ring towards electrophilic attack.[1] Conversely, the lone pairs on the oxygen atom can participate in resonance, directing electrophiles to the ortho and para positions. The strong inductive withdrawal generally overrides the resonance donation, leading to an overall deactivating effect but retaining the ortho, para-directing influence.

-

Chloro (-Cl) Group: The chlorine atom is also deactivating due to its inductive electron withdrawal, yet it directs ortho and para via resonance donation from its lone pairs.[5]

-

Steric Hindrance: As a 2,6-disubstituted aniline, the molecule possesses significant steric bulk around the amino group.[6][7] This steric congestion directly impacts the accessibility of the nitrogen lone pair and the adjacent C6 position, influencing the kinetics of N-functionalization and favoring reactions at less hindered sites on the ring.[8][9]

Reactivity at the Amino Group

The primary amine is a key reactive handle, though its utility is modulated by the adjacent substituents.

N-Acylation and Protection

The lone pair on the amino group is nucleophilic and readily reacts with electrophiles like acyl chlorides or anhydrides. However, the steric hindrance from the flanking chloro and trifluoromethoxy groups can decrease the rate of acylation compared to unhindered anilines.

From a strategic standpoint, N-acylation is often employed as a protection step. Converting the highly activating -NH₂ group to a moderately activating amide group (-NHCOR) serves two purposes:

-

It prevents unwanted side reactions at the nitrogen during electrophilic aromatic substitution.

-

It reduces the activating strength of the group, which can prevent polysubstitution and improve reaction control.

This protocol describes a standard procedure for protecting the amine functional group as an acetamide. The choice of glacial acetic acid as a solvent is causal; it is polar enough to dissolve the aniline and is unreactive towards the anhydride.

Materials:

-

This compound

-

Acetic anhydride

-

Glacial acetic acid

-

Ice-water bath

-

Standard glassware for organic synthesis

Step-by-Step Methodology:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of glacial acetic acid.

-

Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction.

-

Slowly add 1.1 equivalents of acetic anhydride dropwise. A slight excess of the anhydride ensures complete consumption of the starting aniline.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

-

Upon completion, slowly pour the reaction mixture into a beaker of crushed ice and water. The product, being less polar than the starting material, will precipitate out of the aqueous solution.

-

Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid and anhydride.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-(2-chloro-6-(trifluoromethoxy)phenyl)acetamide.

Diazotization and Sandmeyer Reactions

Diazotization of the primary amino group provides access to a diazonium salt intermediate (Ar-N₂⁺), one of the most versatile functional groups in aromatic chemistry.[10] This intermediate can be readily displaced by a wide range of nucleophiles in reactions such as the Sandmeyer reaction, allowing for the introduction of halides (Cl, Br, I), cyano, hydroxyl, and other groups. This two-step sequence is invaluable for substitutions that are not easily achieved by other means.[10][11]

Electrophilic Aromatic Substitution (EAS)

Predicting the outcome of EAS on this substrate requires a careful weighing of the competing directing effects.

-

Dominant Director: The -NH₂ group is the most powerful activating group and its directing effect will dominate. It strongly favors substitution at its ortho (position 3) and para (position 5) positions.[3]

-

Secondary Directors: The -Cl and -OCF₃ groups direct ortho and para to themselves.

-

Steric Influence: The C3 position is sterically less accessible than the C5 position due to its placement between the existing chloro and amino groups.

-

Predicted Outcome: The convergence of electronic and steric factors overwhelmingly favors electrophilic attack at the C5 position , which is para to the strongly activating amino group and is the most sterically accessible of the activated positions.

Metal-Catalyzed Cross-Coupling Reactions

The aryl chloride bond (C-Cl) in this compound is a viable handle for palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems have made their use routine.[12] These reactions are powerful tools for C-C, C-N, and C-O bond formation.

Common transformations include:

-

Suzuki-Miyaura Coupling: Reaction with a boronic acid (R-B(OH)₂) to form a C-C bond.

-

Buchwald-Hartwig Amination: Reaction with an amine (R₂NH) to form a C-N bond.[13]

-

Sonogashira Coupling: Reaction with a terminal alkyne (R-C≡CH) to form a C-C bond.

Causality in Catalyst Selection: The significant steric hindrance at the C2 position necessitates the use of specialized palladium catalysts. The key to success is the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or bulky N-heterocyclic carbenes) are required.[14] These ligands promote the initial oxidative addition step—the rate-limiting step for aryl chlorides—and stabilize the active catalytic species, preventing catalyst decomposition and facilitating the final reductive elimination to release the product.[13]

Summary of Reactivity

The synthetic utility of this compound is summarized below, providing a quick reference for experimental design.

| Reaction Type | Reactive Site(s) | Key Considerations | Typical Outcome |

| N-Acylation | Amino Group (-NH₂) | Steric hindrance may slow the reaction. Often used as a protection strategy. | Formation of N-Aryl Amide |

| Diazotization | Amino Group (-NH₂) | Forms a versatile diazonium salt intermediate. | Ar-N₂⁺X⁻ |

| Electrophilic Substitution | Aromatic Ring (C5) | Regioselectivity is dominated by the para-directing effect of the -NH₂ group. | Monosubstitution at the C5 position. |

| Cross-Coupling | Aryl Chloride (C-Cl) | Requires specialized Pd catalysts with bulky, electron-rich ligands. | C-C, C-N, or C-O bond formation at C2. |

| Nucleophilic Substitution | Aryl Chloride (C-Cl) | Theoretically possible with strong nucleophiles under harsh conditions; less common. | Displacement of the chloro group. |

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Toxicity: The compound is considered toxic if swallowed and may be harmful in contact with skin.[15][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15][18]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[19] Avoid contact with skin, eyes, and clothing.[15]

-

First Aid:

-

If Swallowed: Immediately call a poison center or doctor.[15]

-

If on Skin: Wash with plenty of water. If irritation occurs, seek medical attention.[16]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]

-

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound presents a reactivity profile of controlled complexity. While the sterically congested and electronically modified ring poses challenges, it also offers distinct opportunities for selective functionalization. The amino group serves as a handle for protection and diazotization, the C-Cl bond is amenable to modern cross-coupling methodologies, and the aromatic ring undergoes predictable electrophilic substitution. By understanding the fundamental principles of steric hindrance and electronic effects outlined in this guide, researchers can harness the full synthetic potential of this valuable building block to drive innovation in drug discovery and materials science.

References

-

Malmedy, F., & Wirth, T. (2018). Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. Angewandte Chemie International Edition, 57(31), 9889-9893. Available at: [Link]

-

Autechre. (n.d.). The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. Autechre Chemical. Available at: [Link]

-

Vrána, J., Samsonov, M. A., Němec, V., & Růžička, A. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications, 56(10), 1531-1534. Available at: [Link]

-

Němec, V., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(33), 14742-14750. Available at: [Link]

-

Němec, V., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. Available at: [Link]

-

Arjunan, V., et al. (2012). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 725-736. Available at: [Link]

-

Meanwell, N. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(23), 7822. Available at: [Link]

-

Gujarat Fluorochemicals Limited. (2020). Global Product Strategy Safety Summary: 2,6-Dichloro-4-(trifluoromethyl) aniline. Gujarat Fluorochemicals Ltd. Available at: [Link]

-

ChemSRC. (n.d.). 2-CHLORO-4-(TRIFLUOROMETHOXY)ANILINE SDS. ChemSRC. Available at: [Link]

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Google Patents.

-

Smith, R. L., et al. (1994). Sterically Hindered Resonance in Methyl-Substituted Anilines in the Gas Phase. The Journal of Organic Chemistry, 59(25), 7591–7597. Available at: [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. BYJU'S. Available at: [Link]

-

Soderberg, T. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

-

WIPO Patentscope. (n.d.). Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. WIPO. Available at: [Link]

-

Candish, L., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12057–12067. Available at: [Link]

-

Barata-Vallejo, S., & Al-Postigo, A. (2022). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Photochemical & Photobiological Sciences, 21, 1-18. Available at: [Link]

-

de Souza, M. C. B. V., et al. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 26(1), 199. Available at: [Link]

-

Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Chemistry Stack Exchange. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. Available at: [Link]

-

Isley, N. A., et al. (2015). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 137(35), 11392–11402. Available at: [Link]

- Google Patents. (n.d.). Preparation method of 2-chloro-6-methylaniline. Google Patents.

-

Organ, M. G., et al. (2018). An air-stable, well-defined palladium–BIAN–NHC chloro dimer: a fast-activating, highly efficient catalyst for cross-coupling. Chemical Communications, 54(76), 10706-10709. Available at: [Link]

-

YouTube. (2020). Electrophilic substitution reactions of aniline. (Halogenation). YouTube. Available at: [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

- Google Patents. (n.d.). Processes for the diazotization of 2,5-dichloroanilines. Google Patents.

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. Available at: [Link]

-

Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1903–1912. Available at: [Link]

-

Cantillo, D., & Kappe, C. O. (2016). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 20(1), 215–223. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of 2-trifluoromethoxy-aniline. Google Patents.

-

LibreTexts Chemistry. (2021). Substituent Effects in Electrophilic Substitutions. LibreTexts. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. byjus.com [byjus.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09497K [pubs.rsc.org]

- 8. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]

- 10. Diazotisation [organic-chemistry.org]

- 11. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]

- 12. uwindsor.ca [uwindsor.ca]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]

- 15. merckmillipore.com [merckmillipore.com]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

- 18. gfl.co.in [gfl.co.in]

- 19. fishersci.com [fishersci.com]

2-Chloro-6-(trifluoromethoxy)aniline safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aniline derivative utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical structure, incorporating chlorine and a trifluoromethoxy group, imparts specific reactivity that is valuable in drug discovery and development. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety data and best laboratory practices. The causality behind each recommendation is explained to empower researchers not just to follow procedures, but to understand the principles of chemical safety.

Hazard Identification and GHS Classification

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary routes of exposure are inhalation, skin contact, and ingestion, each posing significant health risks.

The trifluoromethoxy group and the chlorine atom on the aniline ring contribute to the molecule's toxicity. Anilines, as a class, are known for their ability to cause methemoglobinemia, and halogenated aromatic compounds can exhibit various toxicological effects. Therefore, treating this compound with a high degree of caution is imperative.

Table 1: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation. |

These classifications dictate the mandatory precautionary measures that must be taken. For instance, its classification as "Toxic if inhaled" (H331) is the primary driver for the mandatory use of engineering controls like a chemical fume hood.[2]

The Hierarchy of Controls: A Framework for Safety

The most effective way to manage the risks associated with this compound is to apply the hierarchy of controls. This framework prioritizes the most effective control measures down to the least effective.

Caption: The Hierarchy of Controls prioritizes safety measures.

While elimination or substitution may not be feasible in a research context where this specific molecule is required, the subsequent levels are critical.

Exposure Controls and Personal Protection